molecular formula C10H10BNO4S B060507 1-(Phenylsulfonyl)pyrrole-2-boronic acid CAS No. 165071-70-5

1-(Phenylsulfonyl)pyrrole-2-boronic acid

Cat. No. B060507
M. Wt: 251.07 g/mol
InChI Key: YNZZJEOSBKZERV-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)pyrrole-2-boronic acid is a heterocyclic building block . The 1-(Phenylsulfonyl) group serves as an N-blocking and directing group in various organic syntheses .


Synthesis Analysis

1-(Phenylsulfonyl)pyrrole may be used in the synthesis of 1-(Phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(Phenylsulfonyl)-pyrrole . This compound may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .


Molecular Structure Analysis

The empirical formula of 1-(Phenylsulfonyl)pyrrole is C10H9NO2S, with a molecular weight of 207.25 . The SMILES string representation is O=S(=O)(c1ccccc1)n2cccc2 .


Chemical Reactions Analysis

1-(Phenylsulfonyl)pyrrole can be used in various organic syntheses . It can be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It can also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .


Physical And Chemical Properties Analysis

1-(Phenylsulfonyl)pyrrole is a solid with a melting point of 88-91 °C (lit.) . It has a molecular weight of 207.25 . The InChI key is PPPXRIUHKCOOMU-UHFFFAOYSA-N .

Scientific Research Applications

  • Synthesis of 2-Aryl-1-(Phenylsulfonyl)Pyrroles : 1-(Phenylsulfonyl)pyrrole-2-boronic acid is used in the synthesis of 2-aryl-1-(phenylsulfonyl)pyrroles through a process involving the directed lithiation of 1-(phenylsulfonyl)pyrrole, followed by coupling with aryl bromides and iodides under Suzuki conditions (Grieb & Ketcha, 1995).

  • Efficient Sulfonation of Pyrroles : This compound facilitates the synthesis of various sulfonamide derivatives through a clean and operationally simple protocol. The process involves the sulfonation of 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile (Janosik et al., 2006).

  • Investigation of Lifetimes of Pyrrole Species : The electrochemical oxidation of 1-(phenylsulfonyl)pyrrole has been studied, providing insights into the lifetimes and electron transfer rate constants of the radical-cations resulting from oxidation (Narula & Noftle, 1999).

  • Synthesis of Vinyl Polymers Bearing Pyrrole Ring : Homopolymerization of vinyl monomers synthesized from 1-(phenylsulfonyl)pyrrole results in cross-linked insoluble polymers. These polymers are soluble in common solvents when copolymerized with 1-vinyl-2-pyrrolidone (Kamogawa et al., 1991).

  • Diels-Alder Reactions of Vinylpyrroles : 1-(Phenylsulfonyl)pyrrole derivatives are used as heterodienes in [4 + 2] cycloaddition reactions to afford tetrahydroindole derivatives. This application is significant for creating structurally complex and biologically relevant molecules (Xiao & Ketcha, 1995).

  • Palladium-Catalyzed Decarboxylative Suzuki and Heck Couplings : This compound plays a role in the synthesis of various aryl and alkenyl derivatives, showcasing its versatility in organic synthesis (Suresh et al., 2013).

Safety And Hazards

The safety information for 1-(Phenylsulfonyl)pyrrole includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 . It is classified as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

[1-(benzenesulfonyl)pyrrol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO4S/c13-11(14)10-7-4-8-12(10)17(15,16)9-5-2-1-3-6-9/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZZJEOSBKZERV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CN1S(=O)(=O)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434226
Record name 1-(PHENYLSULFONYL)PYRROLE-2-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)pyrrole-2-boronic acid

CAS RN

165071-70-5
Record name 1-(PHENYLSULFONYL)PYRROLE-2-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JG Grieb, DM Ketcha - Synthetic communications, 1995 - Taylor & Francis
The synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid has been accomplished by a process involving the directed lithiation of 1-(phenylsulfonyl)-pyrrole. The former has been shown …
Number of citations: 21 www.tandfonline.com
GW Gribble - Tetrahedron Organic Chemistry Series, 2007 - Elsevier
Publisher Summary The pyrrole ring is widely distributed in nature. It occurs in both terrestrial and marine plants and animals. Examples of simple pyrroles include the Pseudomonas …
Number of citations: 1 www.sciencedirect.com
FT Luo - Handbook of Organopalladium Chemistry for Organic …, 2002 - Wiley Online Library
In this chapter the authors discuss the Pd‐catalyzed reactions of aryl, alkenyl, benzyl, alkyl, and acyl electrophiles with metal nucleophiles leading to carbon‐metal bond formation. The …
Number of citations: 2 onlinelibrary.wiley.com
LS Hegedus - ndl.ethernet.edu.et
Palladium chemistry, despite its immaturity, has rapidly become an indispensable tool for synthetic organic chemists. Today, palladium-catalyzed coupling is the method of choice for the …
Number of citations: 0 ndl.ethernet.edu.et
JG Grieb - 1994 - Wright State University
Number of citations: 0

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